Baseline Mpro Inhibitory Potency: CDD-1819 Outperforms Predecessor CDD-1733 and Maintains Activity Where CDD-1829 Fails
CDD-1819 exhibits a Ki of 5 nM against SARS-CoV-2 Mpro in a biochemical FRET-based protease assay, representing a 2.4-fold improvement over the predecessor lead CDD-1733 (Ki = 12 nM) [1]. The substitution of the n-propyl chain with a methyl group and replacement of the trifluoromethylphenyl with a naphthyl group drove this potency gain [1]. Crucially, when the naphthyl group is reverted to the para-trifluoromethylphenyl in analog CDD-1829, Ki drops to 46 nM, a 9-fold loss in activity [1]. CDD-1845, a further optimized analog with a linear N1-butylamide, achieves Ki = 3 nM, demonstrating the scaffold's tunability [1].
| Evidence Dimension | Enzymatic inhibition constant (Ki) against SARS-CoV-2 Mpro wild-type |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | CDD-1733: 12 nM; CDD-1829: 46 nM; CDD-1845: 3 nM |
| Quantified Difference | 2.4-fold more potent than CDD-1733; 9-fold more potent than CDD-1829; 1.7-fold less potent than CDD-1845 |
| Conditions | Biochemical FRET-based protease cleavage assay using a fluorescent peptide reporter; Ki determined via Morrison equation |
Why This Matters
Demonstrates that CDD-1819 achieves a critical balance of high potency (5 nM) while retaining a unique chemical topology that confers variant resilience—a profile not shared by all structural analogs.
- [1] Somaiah, S. et al. DNA-encoded chemical libraries yield non-covalent and non-peptidic SARS-CoV-2 main protease inhibitors. Communications Chemistry 6, 164 (2023). View Source
